

Elucidation of the Chemical Structure of Defluoro Levofloxacin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of **Defluoro Levofloxacin**, a known impurity and structural analog of the fluoroquinolone antibiotic, Levofloxacin. This document outlines the key analytical techniques, presents available data in a structured format, and illustrates the logical workflows involved in the identification and characterization of this compound.

Compound Identification and Physicochemical Properties

Defluoro Levofloxacin, also known as Levofloxacin EP Impurity D or Levofloxacin USP Related Compound F, is a critical compound to monitor during the manufacturing and stability testing of Levofloxacin.[1][2] Its chemical structure differs from the parent drug by the absence of a fluorine atom at the C-8 position of the quinolone ring system.

A summary of its key identification and physicochemical properties is presented in Table 1.



Property	Data	Source
Chemical Name	(-)-(S)-2,3-Dihydro-3-methyl- 10-(4-methyl-1-piperazinyl)-7- oxo-7H-pyrido[1,2,3-de]-1,4- benzoxazine-6-carboxylic acid	[1][2]
Synonyms	Defluoro Levofloxacin, Levofloxacin Desfluoro Impurity, Levofloxacin EP Impurity D, Levofloxacin USP Related Compound F	[1][2][3]
CAS Number	117620-85-6	[1][2]
Molecular Formula	C18H21N3O4	[1]
Molecular Weight	343.38 g/mol	[1]

Spectroscopic and Spectrometric Data

The structural confirmation of **Defluoro Levofloxacin** relies on a combination of spectroscopic and spectrometric techniques. While comprehensive 2D NMR data is not widely published, the following tables summarize the available and expected data used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to elucidating the precise arrangement of atoms within the molecule.

Table 2: ¹H NMR Spectroscopic Data for **Defluoro Levofloxacin**



Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
Data not fully			
available in public			
sources. Expected			
signals would			
correspond to the			
methyl, piperazinyl,			
and aromatic protons			
of the core structure.			

Table 3: ¹³C NMR Spectroscopic Data for **Defluoro Levofloxacin**

Chemical Shift (δ) ppm	Assignment	
Specific data not publicly available. Expected		
signals include those for the carboxylic acid		
carbonyl, aromatic carbons, and aliphatic		
carbons of the piperazine and oxazine rings.		

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of **Defluoro Levofloxacin**.

Table 4: High-Resolution Mass Spectrometry Data for **Defluoro Levofloxacin**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula
Data not fully available in public sources. Expected [M+H]+ would be approximately 344.1559.	C18H22N3O4 ⁺	



Experimental Protocols

The definitive identification of **Defluoro Levofloxacin** necessitates a suite of analytical experiments. The following protocols are representative of the methods employed for the analysis of Levofloxacin and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of **Defluoro Levofloxacin** in pharmaceutical samples.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The specific gradient profile is optimized to achieve separation from Levofloxacin and other related impurities.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where both Levofloxacin and Defluoro
 Levofloxacin exhibit significant absorbance.
- Identification: The retention time of the **Defluoro Levofloxacin** peak is compared to that of a certified reference standard.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information. While full datasets for **Defluoro Levofloxacin** are not publicly available, a comprehensive analysis would include:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
- Experiments:



- ¹H NMR: To identify the number and types of protons.
- 13C NMR: To identify the number and types of carbon atoms.
- 2D NMR (COSY, HMQC, HMBC): To establish connectivity between protons and carbons, confirming the overall structure. These experiments are crucial for unambiguously assigning all signals and confirming the absence of the fluorine atom.[1]

Mass Spectrometry (MS)

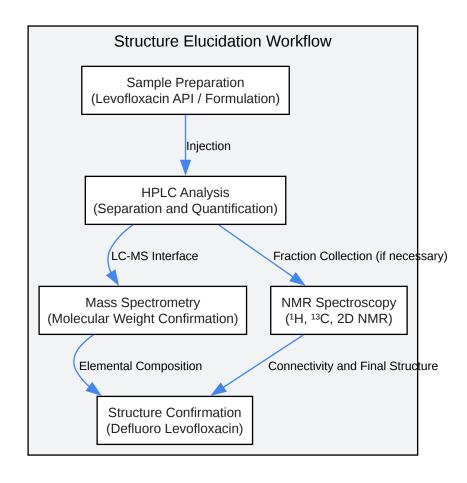
MS is used to determine the molecular weight and can provide structural information through fragmentation analysis.

- Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
- Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.
- Analysis:
 - Full Scan MS: To determine the molecular weight of the compound.
 - Tandem MS (MS/MS): To induce fragmentation of the molecular ion. The resulting fragmentation pattern provides evidence for the connectivity of the different parts of the molecule and can be used to differentiate it from other isomers.

Visualized Workflows and Structures

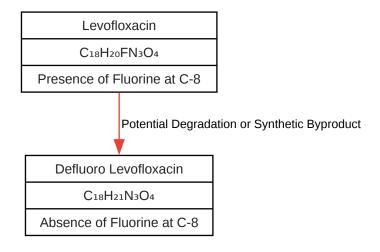
The following diagrams, generated using the DOT language, illustrate key aspects of the structure elucidation process and the chemical relationship between Levofloxacin and its defluorinated impurity.





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Caption: Workflow for the Elucidation of **Defluoro Levofloxacin**.



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